molecular formula C26H33N3O3S B4998723 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide CAS No. 5914-68-1

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide

Cat. No.: B4998723
CAS No.: 5914-68-1
M. Wt: 467.6 g/mol
InChI Key: DIAFGBQMOMEFCJ-UHFFFAOYSA-N
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Description

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a spirocyclic system and multiple functional groups, makes it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide involves multiple steps. One of the key intermediates in the synthesis is 2,2-dimethyloxane-4-carbaldehyde, which reacts with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate then undergoes a reaction with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic systems and their reactivity.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Its unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide stands out due to its specific spirocyclic structure and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3S/c1-25(2)15-18(10-13-32-25)29-23(31)21-22(28-24(29)33-16-20(27)30)19-9-5-4-8-17(19)14-26(21)11-6-3-7-12-26/h4-5,8-9,18H,3,6-7,10-16H2,1-2H3,(H2,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFGBQMOMEFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386889
Record name STK805040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5914-68-1
Record name STK805040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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